molecular formula C14H11NO2S B1300763 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462066-84-8

6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B1300763
CAS No.: 462066-84-8
M. Wt: 257.31 g/mol
InChI Key: UYSGUMDGPPOZNK-UHFFFAOYSA-N
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Description

6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a high-purity chemical reagent intended for research applications only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any form of human consumption. The thieno[2,3-b]quinoline molecular scaffold is recognized in medicinal chemistry for its bioactive potential. Although specific studies on the 6,8-dimethyl derivative are not currently available in the searched literature, research on a closely related analogue, 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid, demonstrates potent antimalarial activity against Plasmodium berghei . The mechanism of action for that compound involves disrupting the oxidative balance within parasite-infected erythrocytes, significantly modulating the activity of key antioxidant enzymes such as glutathione peroxidase (GPx) and glutathione reductase (GR), and inducing protective changes in lipid membranes . Furthermore, the broader class of thieno[2,3-b]quinoline and thieno[2,3-b]pyridine derivatives has been investigated for anti-proliferative properties, with studies suggesting multiple potential mechanisms, including modulation of G protein-coupled receptors (GPCRs) like the adenosine A2A receptor and interaction with the colchicine binding site of tubulin . Quinoline-based compounds, in general, are a significant source of anticancer agents, operating through mechanisms such as topoisomerase inhibition and DNA intercalation . This collective evidence positions 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid as a compound of high interest for researchers exploring new therapeutic leads in areas including infectious diseases and oncology.

Properties

IUPAC Name

6,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-7-3-8(2)12-9(4-7)5-10-6-11(14(16)17)18-13(10)15-12/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSGUMDGPPOZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220506
Record name 6,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462066-84-8
Record name 6,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462066-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801220506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid typically involves the construction of the thienoquinoline core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with 2-chloro-3,5-dimethylbenzoic acid in the presence of a base can lead to the formation of the desired thienoquinoline structure .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted thienoquinoline derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of thienoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving polycarbo-substituted alkyl thieno[3,2-c]quinoline-2-carboxylates have shown promising results in inhibiting the growth of human breast cancer cells (MCF-7) in a dose-dependent manner. The compounds were evaluated using the MTT assay, revealing effective LC50 values comparable to established anticancer drugs like nocodazole .

Mechanism of Action

The anticancer properties of these compounds are attributed to their ability to induce apoptosis and inhibit cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications on the thienoquinoline scaffold can enhance biological activity. For example, the presence of electron-withdrawing groups improves interaction with cellular targets involved in cancer progression .

Antimalarial Research

Oxidative Stress Modulation

6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid has been studied for its effects on oxidative stress in Plasmodium berghei-infected erythrocytes. The compound demonstrated a protective effect by modulating antioxidant enzyme activities such as superoxide dismutase and catalase. In vitro studies indicated that it reduced lipid peroxidation and improved the oxidative status of infected cells, leading to decreased hemolysis caused by malaria infection .

In Vivo Efficacy

In murine models of malaria, this compound significantly reduced parasitemia levels and increased survival rates among infected mice. The findings suggest that 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid may serve as a potent antimalarial agent by enhancing the host's antioxidant defenses against oxidative damage caused by the parasite .

Summary Table of Applications

Application Area Details
Anticancer Activity Inhibits growth of cancer cell lines (e.g., MCF-7); induces apoptosis; structure-activity relationship studies indicate enhanced activity with specific modifications.
Antimalarial Research Modulates oxidative stress; protects against hemolysis in Plasmodium-infected erythrocytes; demonstrated efficacy in murine models.
Anti-inflammatory Potential as an inhibitor of NF-kB-mediated inflammatory pathways; may treat autoimmune diseases.
Cosmetic Formulations Possible use as an antioxidant agent in skincare products; enhances skin health by reducing oxidative stress.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents/Ring Fusion Key Properties/Activities Synthesis Method Reference
6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid 6,8-dimethyl; thieno[2,3-b] fusion Limited direct data; inferred high lipophilicity due to methyl groups and planar structure. Likely microwave-assisted (similar to analogs)
5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid (TQCA) 5,8-dimethyl; thieno[2,3-b] fusion Antimalarial: Inhibits hemoglobin degradation in Plasmodium berghei, disrupts oxidative balance . Microwave-induced synthesis
Methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate 6,8-dibromo; thieno[3,2-c] fusion Cytotoxic: IC₅₀ = 12.5 µM against MCF-7 breast cancer cells. Enhanced activity via bromo substituents . One-pot conjugate addition-elimination
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate 3-amino-4-chloro; thieno[3,2-c] fusion Anticancer: Targets tyrosine kinases. Amino group enhances hydrogen bonding with targets . Base-promoted cyclization
3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid 3-amino-7-methoxy; thieno[2,3-b] fusion Antibacterial: Methoxy group improves solubility; moderate activity against S. aureus . Not specified (likely microwave-assisted)

Key Comparative Findings

Substituent Position and Bioactivity: Methyl vs. Bromo Groups: Methyl substituents (e.g., 5,8-dimethyl in TQCA) enhance antimalarial activity by improving membrane permeability, while bromo substituents (e.g., 6,8-dibromo) increase cytotoxicity in cancer cells via halogen bonding . Carboxylic Acid Position: The 2-carboxylic acid group in thieno[2,3-b]quinolines enhances antimalarial specificity by mimicking natural substrates in hemoglobin degradation pathways .

Ring Fusion Orientation: Thieno[2,3-b]quinolines (e.g., TQCA) exhibit stronger antimalarial activity compared to thieno[3,2-c]quinolines, likely due to better alignment with Plasmodium enzymatic pockets . Thieno[3,2-c] derivatives show superior anticancer activity, attributed to their increased planarity and ability to intercalate DNA .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., for TQCA) reduces reaction times (<1 hour) and improves yields (70–85%) compared to traditional thermal methods (24 hours, 50–60% yields) .

Physicochemical Properties: Solubility: Methoxy and amino substituents (e.g., in 3-amino-7-methoxy analogs) improve aqueous solubility, whereas methyl groups increase lipophilicity . Stability: Brominated derivatives (e.g., 6,8-dibromo) exhibit higher thermal stability due to stronger C–Br bonds .

Biological Activity

6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article provides a detailed overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid features a thienoquinoline core with two methyl groups at the 6 and 8 positions. The presence of these methyl groups can influence the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid typically involves cyclization reactions using precursors like 2-aminothiophenol and 2-chloro-3,5-dimethylbenzoic acid. The reaction conditions can vary between acidic and basic environments to optimize yield and purity.

Common Synthetic Route:

  • Reagents :
    • 2-Aminothiophenol
    • 2-Chloro-3,5-dimethylbenzoic acid
    • Base (e.g., sodium hydroxide)
  • Reaction Conditions :
    • Heating under reflux in an appropriate solvent (e.g., DMF or ethanol).

Anticancer Activity

Research indicates that compounds related to thienoquinolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-c]quinoline-2-carboxylic acid demonstrate potent anticancer activity against human breast adenocarcinoma (MCF-7) cells.

CompoundLC50 (µg/mL)Comparison to Nocodazole
Compound 10.094More cytotoxic
Compound 20.167Comparable
Nocodazole0.171Reference drug

The above table summarizes the cytotoxicity of selected compounds compared to nocodazole, a standard anticancer agent .

Antimicrobial Activity

6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of key enzymes necessary for bacterial survival.

The precise mechanism of action for 6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is not fully elucidated; however, it is hypothesized to interact with multiple molecular targets within cells:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in DNA replication or metabolic pathways.
  • Oxidative Stress Modulation : It has been shown to influence antioxidant enzyme activities in infected cells, suggesting a role in mitigating oxidative stress .

Case Studies

  • Antimalarial Activity : A study involving Plasmodium berghei-infected mice demonstrated that this compound significantly reduced parasitemia levels and increased survival rates compared to controls. The compound's ability to enhance antioxidant defenses was noted as a key factor in its efficacy against malaria .
  • Cytotoxicity Studies : In a comparative analysis using the xCELLigence Real Time Cell Analysis system, several derivatives exhibited dose-dependent inhibition of cancer cell growth. The findings support the potential use of thienoquinoline derivatives as lead compounds in cancer therapy .

Q & A

Q. Table 1: Activity Comparison of Structural Analogs

Compound NameKey ModificationBioactivity Trend
6-Chloroquinoline-2-carboxylic acidChlorine at position 6Antibacterial ↑
2-Methylquinoline-6-carboxylic acidMethyl at position 2Anti-inflammatory ↑
6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid Methyl and thiopheneDual kinase inhibition
Data compiled from .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric kits (e.g., kinase or protease assays) .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to assess safety margins .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram+/− bacteria .

Advanced: How can researchers optimize solubility without compromising activity?

Answer:

  • Prodrug Design : Convert carboxylic acid to esters (e.g., ethyl ester) for improved absorption, with hydrolysis in vivo .
  • Co-crystallization : Use co-solvents (e.g., PEGs) or co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
  • Salt Formation : Sodium or potassium salts of the carboxylic acid moiety .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reagent Compatibility : Replace toxic solvents (e.g., diphenyl ether) with greener alternatives (e.g., DMSO/water mixtures) .
  • Process Control : Monitor exotherms during cyclization to prevent decomposition .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .

Basic: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins in live cells .
  • Knockout Models : Use CRISPR/Cas9 to delete target genes and assess activity loss .
  • Fluorescent Probes : Tag the compound with fluorophores (e.g., BODIPY) for localization studies .

Advanced: What computational and experimental methods integrate best for SAR studies?

Answer:

  • Fragment-Based Design : Combine X-ray crystallography of ligand-bound targets with docking simulations .
  • Parallel Synthesis : Generate derivatives with systematic substituent variations (e.g., methyl, fluoro, methoxy) .
  • Machine Learning : Train models on datasets from PubChem or ChEMBL to predict novel analogs .

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